EthanediaMide iMpurity D EthanediaMide iMpurity D
Brand Name: Vulcanchem
CAS No.:
VCID: VC16541725
InChI: InChI=1S/C21H30ClN5O5/c1-21(2,3)27(20(31)32)15-10-12(19(30)26(4)5)6-8-14(15)24-17(28)18(29)25-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,31,32)(H,23,25,29)/p-1/t12-,14-,15+/m0/s1
SMILES:
Molecular Formula: C21H29ClN5O5-
Molecular Weight: 466.9 g/mol

EthanediaMide iMpurity D

CAS No.:

Cat. No.: VC16541725

Molecular Formula: C21H29ClN5O5-

Molecular Weight: 466.9 g/mol

* For research use only. Not for human or veterinary use.

EthanediaMide iMpurity D -

Specification

Molecular Formula C21H29ClN5O5-
Molecular Weight 466.9 g/mol
IUPAC Name N-tert-butyl-N-[(1R,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Standard InChI InChI=1S/C21H30ClN5O5/c1-21(2,3)27(20(31)32)15-10-12(19(30)26(4)5)6-8-14(15)24-17(28)18(29)25-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,31,32)(H,23,25,29)/p-1/t12-,14-,15+/m0/s1
Standard InChI Key KTTDCOXXHXXJOU-AEGPPILISA-M
Isomeric SMILES CC(C)(C)N([C@@H]1C[C@H](CC[C@@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C)C(=O)[O-]
Canonical SMILES CC(C)(C)N(C1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C)C(=O)[O-]

Introduction

PropertySpecification
CAS Number480452-36-6
Molecular FormulaC21H30ClN5O5\text{C}_{21}\text{H}_{30}\text{ClN}_{5}\text{O}_{5}
Molecular Weight467.95 g/mol
Purity≥98%
Storage ConditionsCool, dry, and well-ventilated environment

The presence of a chloropyridine moiety and tert-butyl group distinguishes it from simpler amide-based impurities, necessitating specialized analytical techniques for accurate quantification .

Synthesis and Manufacturing Processes

The synthesis of EthanediaMide Impurity D involves a multi-step reaction sequence optimized for yield and purity. A representative protocol, as described in patent literature, proceeds as follows:

  • Reaction Setup: Compound A (22.5 g, 0.079 mol) and Compound B (18.9 g, 0.083 mol) are dissolved in N,NN,N-dimethylformamide (DMF, 120 g) under inert conditions .

  • Catalytic Activation: Sodium acetate (9.7 g, 0.118 mol) is added to facilitate nucleophilic substitution, and the mixture is heated to 90°C for 7 hours .

  • Workup and Isolation: Post-reaction, water (240 g) is introduced to precipitate the product, which is subsequently filtered, rinsed, and dried to yield 34.3 g (93% yield) of off-white solid .

Critical Parameters:

  • Temperature control (±2°C) is essential to minimize side reactions.

  • Solvent purity (DMF ≤0.1% water) ensures reproducible reaction kinetics.

  • Stoichiometric excess of Compound B (1.05 eq.) drives the reaction to completion .

Comparative studies indicate that deviations in reaction conditions, such as elevated temperatures or inadequate mixing, reduce yields by 15–20%, underscoring the need for process optimization .

Analytical Characterization

EthanediaMide Impurity D requires advanced analytical techniques for structural elucidation and quantification:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR reveals distinct signals for the tert-butyl group (δ 1.2–1.4 ppm) and chloropyridine protons (δ 7.8–8.2 ppm), confirming regioselective substitution .

  • Mass Spectrometry (MS): High-resolution MS (HRMS) displays a molecular ion peak at m/zm/z 468.95 ([M+H]+^+), consistent with the molecular formula .

Chromatographic Profiling

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile-water gradient) achieves baseline separation with a retention time of 12.3 minutes, enabling precise quantification at concentrations as low as 0.05% .

Applications in Pharmaceutical Development

As a process-related impurity, EthanediaMide Impurity D serves two primary roles:

  • Quality Control Marker: Its detection in API batches correlates with specific synthetic pathways, enabling root-cause analysis of manufacturing deviations .

  • Degradation Studies: Forced degradation under acidic (HCl) and oxidative (H2O2\text{H}_2\text{O}_2) conditions reveals its formation kinetics, informing packaging and formulation strategies .

Comparative Analysis with Related Impurities

EthanediaMide Impurity D exhibits unique features compared to structurally analogous compounds:

CompoundKey Structural FeaturesDetection Challenges
Avanafil Impurity BBenzodiazepine coreCo-elution with API in HPLC
Lorazepam Impurity DLack of chloropyridineLower UV absorbance
EthanediaMide Impurity DChloropyridine + tert-butyl groupsRequires MS/MS for confirmation

The chloropyridine moiety enhances UV detectability but complicates spectral interpretation due to spin-spin coupling .

Future Directions in Research and Development

  • Green Chemistry Approaches: Replacement of DMF with cyclopentyl methyl ether (CPME) could reduce environmental impact .

  • Advanced Detection Methods: Hyphenated LC-NMR systems may resolve structural ambiguities in complex matrices .

  • Computational Modeling: Density functional theory (DFT) simulations could predict degradation pathways, preempting stability issues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator